This compound can be classified as:
The synthesis of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves several steps:
The synthesis can yield high purity and yield rates depending on the optimization of reaction parameters like temperature, pressure, and catalyst loading.
The molecular formula for this compound is , with a molecular weight of approximately 416.3 g/mol. The structure features:
The compound can be represented using various structural notations:
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N
These representations highlight the spatial arrangement and connectivity of atoms within the molecule.
The compound can participate in various chemical reactions:
The mechanism of action for 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with biological targets:
Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to confirm the structure and purity of synthesized compounds .
The applications of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide span several fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7